8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine
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Overview
Description
8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1,6-naphthyridine derivatives, which are subjected to ethynylation reactions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted naphthyridines .
Scientific Research Applications
8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biological processes through its interaction with cellular components .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
Comparison: 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. Compared to other naphthyridines, this compound exhibits different pharmacological properties and synthetic versatility .
Properties
Molecular Formula |
C10H10N2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
8-ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-2-8-6-11-7-9-4-3-5-12-10(8)9/h1,6-7,12H,3-5H2 |
InChI Key |
HCUJJFCAWWBWFE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=CN=C1)CCCN2 |
Origin of Product |
United States |
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